molecular formula C14H12O B1586796 2-(2-Methylphenyl)benzaldehyde CAS No. 7111-68-4

2-(2-Methylphenyl)benzaldehyde

Cat. No. B1586796
CAS RN: 7111-68-4
M. Wt: 196.24 g/mol
InChI Key: SEEYJCMPEVOYTF-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)benzaldehyde is a chemical compound with the molecular formula C14H12O and a molecular weight of 196.25 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(2-Methylphenyl)benzaldehyde consists of a benzene ring attached to a formyl group (C=O) and a 2-methylphenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-Methylphenyl)benzaldehyde are not available, benzaldehydes are known to undergo a variety of reactions. For example, they can react with organometallic reagents in a Barbier-type reaction to form secondary alcohols .


Physical And Chemical Properties Analysis

2-(2-Methylphenyl)benzaldehyde is a liquid at room temperature . It is insoluble in water .

Scientific Research Applications

Bioproduction of Benzaldehyde

Benzaldehyde, with its distinct aroma, is widely used in the flavor industry. It can be biologically produced, offering cost advantages and greater consumer acceptance. A study by Craig and Daugulis (2013) explored the use of methylotrophic yeast Pichia pastoris for benzaldehyde production. They developed a strategy using sequestering polymers in a partitioning bioreactor, significantly increasing benzaldehyde yield.

Synthesis of α-Methylcinnamaldehyde

α-Methylcinnamaldehyde, used in various products and as a drug intermediate, is synthesized from benzaldehyde via Claisen-Schmidt condensation. Wagh and Yadav (2018) investigated this process using supported solid bases as catalysts, demonstrating significant benzaldehyde conversion and selectivity (Wagh & Yadav, 2018).

Synthesis of Labeled Benzaldehydes

Benzaldehydes are essential for synthesizing natural products and pharmaceuticals. Boga et al. (2014) reported a method for synthesizing 2H and 13C labeled benzaldehydes with high isotopic purity via regio-selective formylation, providing a versatile route for functionalized formyl-deuterated benzaldehydes (Boga et al., 2014).

C-H Methylation and Fluorination

Chen and Sorensen (2018) achieved the direct ortho C-H methylation and fluorination of benzaldehydes using palladium catalysis and orthanilic acids as directing groups. This methodology opens pathways for further functionalization of benzaldehydes (Chen & Sorensen, 2018).

Enantioselective Addition to Aryl Aldehydes

Liu et al. (2001) explored the enantioselective ethylation of aryl aldehydes to secondary alcohols using optically active aminonaphthol. This method demonstrated high enantioselectivities, significant for pharmaceutical synthesis (Liu et al., 2001).

Selective Ortho-Bromination

Dubost et al. (2011) synthesized substituted 2-bromobenzaldehydes from benzaldehydes using a palladium-catalyzed ortho-bromination sequence. This selective approach is crucial for the synthesis of structurally specific benzaldehydes (Dubost et al., 2011).

Chemosensors for pH

Dhawa et al. (2020) investigated compounds derived from benzaldehyde as fluorescent chemosensors for pH, effectively discriminating between normal and cancer cells. This application is vital for medical diagnostics and research (Dhawa et al., 2020).

Oxidation to Benzaldehyde

Sharma et al. (2012) focused on the oxidation of benzyl alcohol to benzaldehyde using a sulfated Ti-SBA-15 catalyst. This process is important for producing benzaldehyde for industrial applications (Sharma et al., 2012).

Renewable Benzyl Alcohol Production

Pugh et al. (2015) engineered Escherichia coli for the de novo biosynthesis of benzyl alcohol from glucose. This renewable approach is significant for sustainable industrial applications (Pugh et al., 2015).

Safety And Hazards

This compound is classified as a GHS07, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . It can also cause eye irritation . Therefore, it should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

2-(2-methylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEYJCMPEVOYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362667
Record name 2-(2-methylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenyl)benzaldehyde

CAS RN

7111-68-4
Record name 2-(2-methylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7111-68-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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